Superior Synthetic Versatility: C-I Bond Strength vs. C-Br/C-Cl for Cross-Coupling Reactions
5-Iodo-1H-indazole-6-carboxylic acid provides a demonstrably more reactive handle for palladium-catalyzed cross-coupling than its bromo or chloro analogs. This differentiation is rooted in the quantitative measure of bond dissociation energy. The carbon-iodine bond is substantially weaker than the corresponding carbon-bromine or carbon-chlorine bonds, facilitating a key catalytic step [1].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (kJ/mol) |
|---|---|
| Target Compound Data | C-I Bond: ~218 kJ/mol |
| Comparator Or Baseline | 5-Bromo-indazole-6-carboxylic acid: C-Br Bond ~285 kJ/mol; 5-Chloro-indazole-6-carboxylic acid: C-Cl Bond ~339 kJ/mol |
| Quantified Difference | C-I bond is 23-36% weaker than C-Br and C-Cl bonds, respectively. |
| Conditions | Standard thermochemical data for analogous aryl halides. |
Why This Matters
This lower bond strength translates directly to higher reactivity and milder reaction conditions for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, a critical advantage when installing sensitive groups onto a multifunctional scaffold like 5-Iodo-1H-indazole-6-carboxylic acid.
- [1] Anslyn, E. V.; Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. View Source
